2-(Diphenylmethylidene)butanedioic acid
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Overview
Description
2-(Diphenylmethylidene)butanedioic acid is an organic compound characterized by a butanedioic acid backbone with a diphenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethylidene)butanedioic acid typically involves the condensation of benzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylmethylidene)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Diphenylmethylidene)butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethylidene)butanedioic acid involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit HIV reverse transcriptase, integrase, and protease. Docking studies have shown that the compound binds to the active sites of these enzymes, preventing the virus from replicating . Additionally, its antifungal activity is linked to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways .
Comparison with Similar Compounds
Fumaric Acid: Shares a similar butenedioic acid structure but lacks the diphenylmethylidene substituent.
Maleic Acid: Another butenedioic acid isomer with different stereochemistry.
2-(Diphenylmethylidene)malonic Acid: A structurally related compound with similar biological activities.
Uniqueness: 2-(Diphenylmethylidene)butanedioic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a multi-target inhibitor in HIV therapy and its potential antifungal activity set it apart from other similar compounds .
Properties
CAS No. |
5693-09-4 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-benzhydrylidenebutanedioic acid |
InChI |
InChI=1S/C17H14O4/c18-15(19)11-14(17(20)21)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |
InChI Key |
GIQJJONBEIEFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CC(=O)O)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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